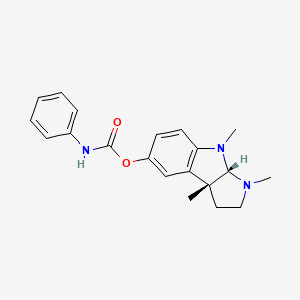![molecular formula C14H14N6O2S2 B4374228 N~3~-(1,3-THIAZOL-2-YL)-1-{1-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374228.png)
N~3~-(1,3-THIAZOL-2-YL)-1-{1-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-(1,3-THIAZOL-2-YL)-1-{1-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
The synthesis of N3-(1,3-THIAZOL-2-YL)-1-{1-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including cyclization and condensation reactions. One common method involves the reaction of haloketones with thioamide, followed by cyclization to form the thiazole ring . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrazole rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or chloroform, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N~3~-(1,3-THIAZOL-2-YL)-1-{1-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N3-(1,3-THIAZOL-2-YL)-1-{1-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the biosynthesis of prostaglandins, which are involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to N3-(1,3-THIAZOL-2-YL)-1-{1-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
What sets N3-(1,3-THIAZOL-2-YL)-1-{1-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-[1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c1-2-10(12(22)18-14-16-5-8-24-14)20-6-3-9(19-20)11(21)17-13-15-4-7-23-13/h3-8,10H,2H2,1H3,(H,15,17,21)(H,16,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQZSBMTPHFHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)N2C=CC(=N2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















